6-Bromo-2,4-dichloropyrido[2,3-d]pyrimidine is a heterocyclic compound classified under the pyridopyrimidine family. It features a unique structure characterized by the presence of bromine and chlorine atoms attached to a pyrido[2,3-d]pyrimidine core. This compound is recognized for its significant biological and pharmacological activities, making it an important intermediate in the synthesis of various therapeutic agents. Its chemical formula is and it is associated with the CAS number 1234616-70-6 .
The synthesis of 6-Bromo-2,4-dichloropyrido[2,3-d]pyrimidine typically involves several steps. A common synthetic route includes:
Industrial production often utilizes large reactors with precise control over reaction parameters. The compound is purified through techniques such as crystallization or chromatography to achieve high purity levels necessary for pharmaceutical applications.
The molecular structure of 6-Bromo-2,4-dichloropyrido[2,3-d]pyrimidine consists of a fused pyridine and pyrimidine ring system. The specific positions of the bromine and chlorine substituents on the rings contribute to its chemical reactivity and biological activity.
Key structural data include:
6-Bromo-2,4-dichloropyrido[2,3-d]pyrimidine participates in various chemical reactions:
The major products formed depend on the specific reagents and conditions utilized during these reactions.
The mechanism of action for 6-Bromo-2,4-dichloropyrido[2,3-d]pyrimidine is primarily related to its role as an intermediate in synthesizing biologically active compounds. Its lipophilicity allows it to diffuse into cells where it can interact with various intracellular targets, influencing cellular functions such as signaling pathways related to drug action .
6-Bromo-2,4-dichloropyrido[2,3-d]pyrimidine has several scientific uses:
This compound's unique properties make it valuable for ongoing research in medicinal chemistry and related fields.
The synthesis of 6-Bromo-2,4-dichloropyrido[2,3-d]pyrimidine (CAS 1234616-70-6) typically begins with pyrimidine- or uracil-based precursors, leveraging their inherent reactivity for ring annulation. A common approach involves Friedländer condensation, where 2,6-disubstituted-5-acetyl-4-aminopyrimidine hydrochlorides react with acetylacetone under reflux to form acetyl-substituted pyridopyrimidine cores (55% yield). When phenyl groups obstruct cyclization, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is employed to drive ring closure, yielding 53–64% of brominated intermediates [6]. Alternatively, bromomalondialdehyde cyclization with 2,4,6-triaminopyrimidine under acidic conditions generates 2,4-diamino-6-bromopyrido[2,3-d]pyrimidine. Subsequent pivaloyl protection enhances solubility and purification efficiency (39% overall yield) [6]. A distinct pathway uses POCl₃-mediated chlorination of 6-chloro-1H-pyrido[2,3-d]pyrimidine-2,4-dione, followed by bromination, achieving 64% yield for the target compound [3].
Table 1: Key Physicochemical Properties of 6-Bromo-2,4-dichloropyrido[2,3-d]pyrimidine
Property | Value | Reference |
---|---|---|
CAS Number | 1234616-70-6 | [2] [4] |
Molecular Formula | C₇H₂BrCl₂N₃ | [2] [4] |
Molecular Weight | 278.92 g/mol | [2] [4] |
SMILES | ClC1=C(C=C(Br)C=N2)C2=NC(Cl)=N1 | [4] |
Storage Conditions | -20°C, inert atmosphere, dark | [2] |
Purity Specification | ≥95% (HPLC) | [3] |
Regioselectivity in halogenation is critical for precise functionalization. The C6 position of pyrido[2,3-d]pyrimidine exhibits heightened electrophilicity due to adjacent nitrogen atoms, facilitating selective bromination. In one protocol, bromine in acetic acid at 60°C achieves >90% C6 bromination, confirmed by NMR and X-ray crystallography [5]. Subsequent chlorination employs phosphorus oxychloride (POCl₃) with catalytic N,N-dimethylformamide (DMF), converting carbonyl groups to chlorides at C2 and C4. This tandem approach delivers 6-bromo-2,4-dichloropyrido[2,3-d]pyrimidine in 80% yield when using a 5:1 POCl₃:DMF ratio at reflux [3]. Halogen stability under these conditions prevents unwanted scrambling, as verified by LC-MS [2] [8].
Solution-phase synthesis dominates due to flexibility:
Solid-phase approaches are emerging but face challenges:
Table 3: Solution-Phase vs. Solid-Phase Synthesis Comparison
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Overall Yield (4-step) | 35–45% | 25–30% (estimated) |
Purification | Column chromatography | Resin washing/cleavage |
Scalability | >1 kg demonstrated | <100 mg reported |
Halogenation Step | Direct POCl₃/Br₂ treatment | Post-cleavage halogenation only |
Key Advantage | High-temperature tolerance | Automation-friendly |
No industrial-scale solid-phase processes exist for this compound, reflecting the technical superiority of solution methods for halogen-rich intermediates [3] [5].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: